physicochemical properties of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol
physicochemical properties of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol
An In-Depth Technical Guide to the Physicochemical Profiling and Analytical Characterization of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol
Executive Summary
(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol—commonly referred to by its synonym (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol—is a highly functionalized, chiral amino-alcohol intermediate[1]. It serves as a critical synthetic building block in the development of advanced active pharmaceutical ingredients (APIs), most notably in the design of RORγ (Retinoic acid receptor-related orphan receptor gamma) modulators for autoimmune and inflammatory diseases[2].
As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a robust, self-validating framework for the physicochemical characterization, analytical method development, and stability profiling of this compound. The methodologies detailed herein are grounded in causality—explaining why specific analytical conditions are chosen—and are aligned with the latest ICH Q2(R2) and ICH Q1A(R2) regulatory guidelines[3][4].
Structural Identity and Physicochemical Profile
The molecular architecture of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol presents several distinct chemical liabilities and features that dictate its analytical handling:
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1,2-Aminoalcohol Motif : The adjacent primary amine and primary alcohol provide bidentate chelation potential. The basic amine (theoretical pKa ~9.2) makes the compound's solubility highly pH-dependent.
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Thioether (Ethylsulfanyl) Group : This lipophilic moiety drives the compound's overall hydrophobicity but is highly susceptible to oxidative degradation.
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Chiral Center at C2 : The strict requirement for the (2R)-enantiomer in API synthesis necessitates rigorous chiral chromatographic control.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol |
| CAS Registry Number | 1917356-29-6 (Hydrochloride salt)[1] |
| Molecular Formula | C10H15NOS (Free base) / C10H16ClNOS (HCl salt) |
| Molecular Weight | 197.29 g/mol (Free base) |
| Key Functional Groups | Primary amine, Primary alcohol, Thioether, Phenyl ring |
| Theoretical pKa (Amine) | ~9.2 (Basic, requires low pH for HPLC retention) |
| Theoretical LogP | 1.8 - 2.2 (Moderately lipophilic) |
Analytical Characterization Strategy
To ensure data integrity and regulatory compliance, the characterization workflow must be treated as a holistic, self-validating system. The following diagram illustrates the critical path from compound receipt to fully validated analytical methodologies.
Workflow for the comprehensive physicochemical characterization of the amino-alcohol.
Methodological Protocols
Protocol 1: Achiral HPLC-UV/MS for Chemical Purity
Causality & Expertise: The primary amine moiety causes severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. To counteract this, we utilize a base-deactivated hybrid-silica column combined with a highly acidic mobile phase (0.1% TFA) to fully protonate the amine, ensuring sharp, reproducible peak shapes.
Step-by-Step Methodology:
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Sample Preparation : Dissolve 10 mg of the intermediate in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to 0.1 mg/mL for the working standard.
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Chromatographic Conditions :
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Column : Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).
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Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
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Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.
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Gradient : 5% B to 95% B over 15 minutes, hold for 3 minutes.
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Flow Rate : 1.0 mL/min.
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Detection : UV at 220 nm (primary) and 254 nm (secondary); MS (ESI+) for mass confirmation.
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System Suitability Test (SST) : Inject a blank, followed by six replicate injections of the working standard. The method is self-validating only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the tailing factor ( Tf ) is ≤ 1.5, per ICH Q2(R2) standards[4].
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee%)
Causality & Expertise: Separating the (2R) and (2S) enantiomers requires a chiral stationary phase (CSP) capable of recognizing the 1,2-aminoalcohol spatial arrangement. An amylose-based CSP is selected because it forms transient diastereomeric inclusion complexes via hydrogen bonding with the amine and alcohol groups.
Step-by-Step Methodology:
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Sample Preparation : Prepare a 0.5 mg/mL solution in Ethanol:Hexane (20:80 v/v).
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Chromatographic Conditions :
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Column : Chiralpak IG (250 x 4.6 mm, 5 µm).
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Mobile Phase : Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Note: Diethylamine (DEA) acts as a basic modifier to suppress amine ionization in normal-phase conditions, preventing peak broadening.
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Flow Rate : 1.0 mL/min (Isocratic).
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Detection : UV at 220 nm.
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System Suitability Test (SST) : Inject a racemic mixture standard. Baseline resolution ( Rs ) between the (2R) and (2S) peaks must be ≥ 2.0.
Stability and Forced Degradation Kinetics
Understanding the degradation pathways of an API intermediate is a strict requirement under ICH Q1A(R2)[3]. For (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, the primary liability is the ethylsulfanyl (thioether) group. Thioethers are highly prone to oxidation, converting rapidly to the corresponding sulfoxide, and under prolonged stress, to the sulfone.
Stepwise oxidative degradation pathway of the ethylsulfanyl moiety under stress.
Protocol 3: Forced Degradation (Oxidative Stress)
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Stress Condition : Transfer 5.0 mL of the 1.0 mg/mL stock solution (from Protocol 1) into a 10 mL volumetric flask. Add 1.0 mL of 0.3% H2O2 .
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Incubation : Store the flask at room temperature (25°C) for 24 hours, strictly protected from light to prevent concurrent photolytic degradation.
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Quenching : Critical Step - Neutralize residual peroxide by adding 1.0 mL of 0.1 M sodium bisulfite before injection. Failure to quench will result in artificial on-column oxidation during HPLC analysis, invalidating the data.
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Analysis : Analyze using Protocol 1. Monitor for the emergence of the sulfoxide degradant ( [M+H]+=214.30 ) and the sulfone degradant ( [M+H]+=230.30 ) via LC-MS. Mass balance should be calculated to ensure no secondary polymeric degradants are formed.
References
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[1] NextSDS Database. (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride — Chemical Substance Information. Retrieved from:[Link]
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[2] Google Patents. WO2017024018A1 - Modulators of ror-gamma. Retrieved from:
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[4] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]
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[3] European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. WO2017024018A1 - Modulators of ror-gamma - Google Patents [patents.google.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
